(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Description
(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1311994-14-5) is a chiral carbamate derivative with a molecular formula of C₁₄H₁₈BrNO₂ and a molar mass of 312.2 g/mol . Its synthesis typically involves brominated dihydroindenone precursors, such as 5-bromo-2,3-dihydro-1H-inden-1-one, followed by enantioselective carbamate formation via methodologies like those described for compound 12b or 59e in and , respectively . The compound’s stereochemistry (S-configuration) and bromine substitution at the 7-position on the indenyl ring make it a critical intermediate in medicinal chemistry, particularly for targeting protein degradation pathways like the von Hippel-Lindau (VHL) E3 ubiquitin ligase system .
Properties
IUPAC Name |
tert-butyl N-[(1S)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVFRUWOVZHTL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the bromination of an indene derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate and a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized products .
Scientific Research Applications
(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Brominated Derivatives
The position of bromine on the indenyl ring significantly influences physicochemical and biological properties:
Key Insights :
Substituent Effects: Halogen and Functional Group Variations
Fluorinated Analog: tert-Butyl (5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (59f)
- Structure : Incorporates a 6-fluoro substituent alongside 5-bromo.
- Impact : Fluorine’s electronegativity may enhance binding via halogen bonds or modulate metabolic stability. The dual halogen substitution could improve selectivity in enzyme inhibition .
Hydroxy-Substituted Analog: tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
- Structure : Replaces bromine with a hydroxy group at position 3.
- Impact : Increased polarity (logP reduced vs. brominated analogs) improves aqueous solubility (249.31 g/mol), making it suitable for pharmacokinetic optimization .
Amino-Substituted Analog: tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
- Structure: Features an amino group at position 2.
- Impact: The amino group enables further functionalization (e.g., conjugation or cross-coupling reactions), broadening utility in peptidomimetic drug design .
Stereochemical Variants
- (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate : The R-enantiomer may exhibit divergent binding kinetics or metabolic pathways compared to the S-form, underscoring the importance of chirality in drug development .
- (1S,2S)-2-Amino Derivative: Dual stereocenters (1S,2S) could enhance target specificity, as seen in protease inhibitors or kinase modulators .
Spectral Characterization
Biological Activity
(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry and organic synthesis. This article explores its synthesis, biological evaluation, mechanisms of action, and potential applications based on recent research findings.
This compound has the molecular formula and is characterized by the presence of a bromine atom at the 7th position of the indene ring and a tert-butyl carbamate group. The synthesis typically involves:
- Bromination of Indene Derivative : Using brominating agents such as N-bromosuccinimide (NBS).
- Formation of Carbamate : Reacting the brominated product with tert-butyl chloroformate in the presence of a base like triethylamine .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The bromine atom and carbamate group may facilitate binding to molecular targets, potentially inhibiting their activity or altering their function. This interaction could lead to downstream effects such as apoptosis in cancer cells or modulation of signaling pathways involved in cell proliferation .
In Vitro Studies
In vitro studies on structurally related compounds have revealed promising results:
- Microtubule Destabilization : Certain derivatives have been shown to inhibit microtubule assembly significantly, indicating potential as microtubule-destabilizing agents .
- Apoptosis Induction : Some compounds induced morphological changes in cancer cells and enhanced caspase activity, confirming their role in promoting apoptosis at specific concentrations .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound 10c | HepG2 | 4.98 | Apoptosis induction |
| (S)-tert-butyl carbamate | N/A | N/A | Potential enzyme inhibition |
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in cancer therapy and organic synthesis. Future research should focus on detailed biological evaluations and clinical studies to fully elucidate its mechanisms of action and therapeutic potential.
Further exploration into its structural analogs may yield compounds with enhanced efficacy and specificity for targeted therapies in oncology. As research progresses, understanding the pharmacokinetics and toxicity profiles will be essential for developing safe and effective therapeutic agents based on this scaffold.
Q & A
Q. How is the crystal structure of (S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate determined?
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Refinement is typically performed with SHELXL, which is optimized for small-molecule crystallography, while ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry . Key steps include data collection at low temperatures (e.g., 100 K), integration of diffraction patterns, and iterative refinement of positional and displacement parameters.
Q. What are common synthetic routes for preparing this compound?
Synthesis often involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by bromination at the 7-position of the indene scaffold. Stereoselective synthesis is critical for obtaining the (S)-enantiomer, which may require chiral catalysts or resolution techniques (e.g., chiral chromatography). A stepwise approach, as seen in analogous tert-butyl carbamate syntheses, includes:
- Amine protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Electrophilic bromination using N-bromosuccinimide (NBS) in a halogenated solvent .
Q. What safety precautions are necessary when handling this compound?
Refer to safety data sheets (SDS) for lab-specific protocols. General precautions include:
- Using personal protective equipment (PPE): gloves, goggles, and lab coats.
- Storing the compound in a tightly sealed container at 2–8°C to prevent degradation.
- Ensuring proper ventilation to avoid inhalation of dust or vapors .
Advanced Research Questions
Q. How can enantiopurity be confirmed for this compound?
Enantiopurity is validated via chiral HPLC using a column with a chiral stationary phase (e.g., amylose or cellulose derivatives). X-ray crystallography provides definitive stereochemical assignment by analyzing the Flack parameter or comparing experimental data with computational models (e.g., density functional theory, DFT). For example, the (S)-configuration can be confirmed by anomalous dispersion effects in SC-XRD .
Q. How to address discrepancies between computational predictions and experimental data in property analysis?
Discrepancies in properties like dipole moments or frontier molecular orbitals (HOMO/LUMO) can arise from approximations in DFT methods. To resolve this:
- Validate computational models using higher-level basis sets (e.g., 6-311++G(d,p)) or post-Hartree-Fock methods (e.g., MP2).
- Cross-reference experimental spectroscopic data (¹H/¹³C NMR, IR) with simulated spectra from DFT-optimized structures. For instance, Mulliken charges and electrostatic potential surfaces can explain reactivity differences .
Q. What strategies are effective for impurity profiling and minimization during synthesis?
Impurities (e.g., regioisomers or de-Boc byproducts) are identified via LC-MS or HPLC with UV detection. Mitigation strategies include:
Q. How to design experiments to study the compound’s reactivity under varying conditions?
Systematic studies involve:
- Screening solvents (polar aprotic vs. protic) to assess nucleophilic substitution rates at the bromine site.
- Temperature-controlled kinetics (e.g., Arrhenius plots for hydrolysis or deprotection).
- pH-dependent stability assays to identify degradation pathways (e.g., acid-catalyzed Boc cleavage) .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Refinement Software | SHELXL (v.2018/3) | |
| Visualization Tool | ORTEP-3 (GUI for thermal ellipsoids) | |
| Temperature | 100 K (cryocooled crystal) |
Table 2: Common Impurities and Mitigation Strategies
| Impurity Type | Detection Method | Mitigation Approach |
|---|---|---|
| Regioisomers (e.g., 5-bromo) | HPLC-MS (m/z 310.1) | Optimized bromination conditions |
| Deprotected amine | TLC (Rf = 0.2 in EtOAc) | Anhydrous reaction conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
